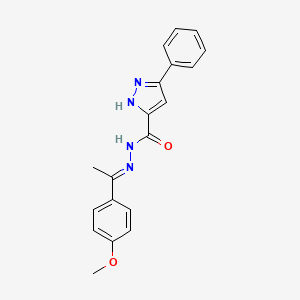

(E)-N'-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13(14-8-10-16(25-2)11-9-14)20-23-19(24)18-12-17(21-22-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFWIUBMGMTRED-DEDYPNTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. One common method is as follows:

-

Starting Materials

- 3-phenyl-1H-pyrazole-5-carbohydrazide

- 4-methoxyacetophenone

-

Reaction Conditions

- The reaction is usually carried out in an ethanol solvent.

- A catalytic amount of acetic acid is often added to facilitate the reaction.

- The mixture is refluxed for several hours to ensure complete reaction.

-

Procedure

- Dissolve 3-phenyl-1H-pyrazole-5-carbohydrazide in ethanol.

- Add 4-methoxyacetophenone to the solution.

- Add a few drops of acetic acid.

- Reflux the mixture for 4-6 hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling chemicals on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding phenolic derivatives.

-

Reduction

- Reduction of the hydrazone group can yield the corresponding hydrazine derivative.

-

Substitution

- The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Hydrazine derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions.

Biology

Antimicrobial Activity: Studies have shown that hydrazone derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains.

Antioxidant Activity: The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Medicine

Anticancer Activity: Research indicates that hydrazone derivatives can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.

Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Industry

Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Polymer Chemistry: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Mechanism of Action

The biological activities of (E)-N’-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide are primarily attributed to its ability to interact with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for anticancer activity.

Reactive Oxygen Species (ROS) Scavenging: The compound can neutralize ROS, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Aryl Substituent Variations

- Bromophenyl Analogue: describes N′-[(E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide, where the 4-methoxyphenyl group is replaced with a 4-bromophenyl moiety.

- Dichlorobenzylidene Derivative : In (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (), the dichloro substitution introduces steric bulk and electronic effects, which may enhance lipophilicity but reduce solubility compared to the methoxy analogue .

- Hydroxyphenyl-Thienyl Hybrid : highlights N′-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide. The hydroxyl group improves aqueous solubility via hydrogen bonding, while the thienyl moiety may alter π-π stacking interactions in biological systems .

Core Heterocycle Modifications

- Triazole Derivatives: and describe triazole-based carbohydrazides, such as (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide.

Electronic and Spectroscopic Properties

- Methoxy vs. Methyl Substituents : The methoxy group in the target compound exhibits a strong electron-donating effect (+M), stabilizing the hydrazone moiety and shifting UV-Vis absorption maxima to longer wavelengths compared to methyl-substituted analogues (e.g., 5-methyl derivatives in ) .

- IR and NMR Signatures : The C=O stretching frequency in the target compound (observed at ~1680–1690 cm⁻¹ in related structures, ) is sensitive to substituent effects. For example, electron-withdrawing groups (e.g., Cl, Br) reduce the C=O bond order, leading to lower wavenumbers .

Anti-Inflammatory and Analgesic Effects

- The target compound shares structural similarities with 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives (), which exhibit potent anti-inflammatory activity (prostaglandin inhibition, IC₅₀ ~2.5–5 mg/kg). The methoxy group is critical for reducing ulcerogenicity compared to chloro analogues .

- SKI-178 Analogue: identifies SKI-178, a pyrazole carbohydrazide with a 4-methoxyphenyl group, as a selective SphK1 inhibitor (Ki = 1.33 μM). The ethylidene hydrazone linkage in the target compound may similarly enhance ATP non-competitive binding .

Computational and Crystallographic Insights

- DFT Studies : The HOMO-LUMO gap of the target compound is expected to be narrower than dichloro-substituted analogues (), suggesting higher reactivity and better charge-transfer properties .

- Molecular Docking : In silico studies on (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () reveal strong binding to cyclooxygenase-2 (COX-2), driven by hydrophobic interactions with the methoxyphenyl group. Similar interactions are anticipated for the target compound .

Biological Activity

(E)-N'-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various therapeutic potentials based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with methoxy and phenyl groups, contributing to its unique properties. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions, often utilizing solvents like ethanol or methanol for purification through recrystallization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3 | MCF7 | 3.79 |

| 4 | SF-268 | 12.50 |

| 5 | NCI-H460 | 42.30 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been documented extensively. For example, certain derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, indicating a strong potential for therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may also modulate receptor functions, influencing pathways related to cell growth and inflammatory responses.

Case Studies and Research Findings

Research has documented the efficacy of similar pyrazole compounds in various experimental settings:

- Cytotoxicity Testing : A study evaluated several pyrazole derivatives against Hep-2 and P815 cell lines, revealing significant cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

- In Vivo Studies : In carrageenan-induced rat paw edema models, certain derivatives demonstrated potent anti-inflammatory effects comparable to standard drugs like ibuprofen .

Q & A

Q. What are the established synthetic methodologies for (E)-N'-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves a multi-step condensation reaction :

Pyrazole Core Formation : Reacting β-ketoesters or β-diketones with hydrazine derivatives under acidic/basic conditions to form the pyrazole ring .

Hydrazide Formation : Condensation of the pyrazole intermediate with a substituted aldehyde (e.g., 4-methoxyphenylacetaldehyde) in ethanol or methanol under reflux .

Crystallization : Purification via recrystallization using solvents like ethanol or DCM .

Q. Optimization Strategies :

- Temperature : Maintain 60–80°C during condensation to balance reaction rate and side-product formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Catalysts : Use acetic acid as a catalyst to accelerate imine bond formation .

Q. Table 1: Reaction Conditions from Comparative Studies

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ethanol | 70 | HCl | 65 | |

| 2 | DMF | 80 | None | 72 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- FT-IR : Confirms hydrazone (-NH-N=CH-) and carbonyl (C=O) stretches at ~1600–1650 cm⁻¹ and ~1680 cm⁻¹, respectively .

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., methoxy groups at δ 3.8 ppm) and hydrazone NH peaks (δ 10–12 ppm) .

- Single-Crystal X-ray Diffraction : Resolves the E-configuration of the hydrazone moiety and π-π stacking interactions between phenyl rings .

- ESI-MS : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .

Q. What biological activities have been reported for structurally similar pyrazole-carbohydrazide derivatives?

Analogous compounds exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption .

- Anticancer Potential : IC₅₀ of 12–25 µM against MCF-7 breast cancer cells via apoptosis induction .

- Anti-inflammatory Effects : COX-2 inhibition (70–85% at 50 µM) through hydrazone-mediated enzyme interaction .

Q. Table 2: Biological Activities of Structural Analogs

| Compound Substituents | Activity (IC₅₀/MIC) | Target | Reference |

|---|---|---|---|

| 4-Methoxybenzylidene, 5-methylpyrazole | 18 µM (MCF-7) | Apoptosis | |

| 4-Chlorophenyl, furan-2-yl | 25 µg/mL (E. coli) | Membrane |

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

- Methodology :

- B3LYP/6-311G Basis Set**: Optimizes geometry and calculates HOMO-LUMO gaps to predict charge transfer and reactivity .

- Solvent Effects : Use the IEFPCM model to simulate aqueous environments and polar interactions .

- NBO Analysis : Identifies hyperconjugative interactions (e.g., LP(N)→σ*(C-N)) stabilizing the hydrazone moiety .

Q. Key Findings :

- HOMO-LUMO gaps of ~4.5 eV suggest moderate reactivity, aligning with experimental oxidative stability .

- Mulliken charges on the hydrazone N atoms (-0.45 e) indicate nucleophilic sites for electrophilic attack .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Assay Standardization :

- Structural Analog Comparison :

- Meta-Analysis :

- Apply multivariate regression to correlate logP values (1.5–3.5) with cytotoxicity trends .

Q. How can molecular docking studies be designed to investigate the interaction between this compound and target enzymes?

- Software : AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking .

- Parameters :

- Validation : Compare docked poses with crystallographic data (RMSD ≤ 2.0 Å) .

Q. Key Interaction :

- The methoxyphenyl group forms π-π stacking with Tyr355 in COX-2, while the hydrazone NH hydrogen-bonds with Ser530 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.